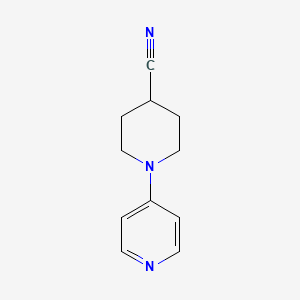

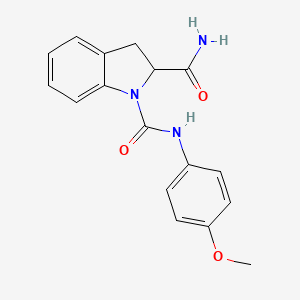

3-(5-((3-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-((3-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs that can target specific diseases.

Applications De Recherche Scientifique

Synthesis and Biological Activities of 1,2,4-Triazole and Indole Derivatives

Antioxidant and Antimicrobial Evaluation of 1,2,4-Triazole Derivatives :A study synthesized 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole derivatives and evaluated their in vitro scavenging of DPPH and superoxide radical, and lipid peroxidation inhibition effects, along with their antimicrobial properties. DPPH radical scavenging capacity was found to be equipotent with BHT in compounds containing 1,2,4-triazole-5(4H)-thione moiety. With regard to antimicrobial properties, a specific compound showed slight antimicrobial activity against all test microorganisms (Baytas et al., 2012).

Polarity of Partially Fluorinated Methyl Groups in Indole Derivatives :This research investigated indole and 5-methoxyindole derivatives substituted at C3 with structures bearing varying degrees of fluorination. The study provides insights into the characteristic polarity patterns of these compounds, contributing to understanding their physicochemical properties and potential applications in drug design and synthesis (Huchet et al., 2013).

Preparation of Triazoloindoles as α-Imino Rhodium Carbene Precursors :This study detailed the efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis, highlighting their utility as precursors for constructing valuable indole molecules, including various biologically active structures (Xing et al., 2014).

Synthesis of New Indoles with Antineoplastic Activity :A series of new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives were synthesized, with some evaluated for their antineoplastic activity. This highlights the potential therapeutic applications of such compounds in cancer treatment (Farghaly et al., 2012).

Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazoles :The study synthesized biologically active 1,2,4-triazole derivatives and analyzed their crystal structures to elucidate different types of intermolecular interactions, contributing to the understanding of how these interactions influence the stability and reactivity of such compounds (Shukla et al., 2014).

Propriétés

IUPAC Name |

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c1-26-10-9-25-19(17-12-22-18-8-3-2-7-16(17)18)23-24-20(25)27-13-14-5-4-6-15(21)11-14/h2-8,11-12,22H,9-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHWZNSJDXNLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-((3-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)